molecular formula C5H4Br2N2 B8469985 2-Bromo-6-(bromomethyl)pyrazine

2-Bromo-6-(bromomethyl)pyrazine

Cat. No.: B8469985
M. Wt: 251.91 g/mol
InChI Key: GNPFTXNMMIUSEI-UHFFFAOYSA-N
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Description

2-Bromo-6-(bromomethyl)pyrazine is a brominated pyrazine derivative characterized by two bromine substituents: one at the 2-position and a bromomethyl group at the 6-position. Pyrazines, six-membered aromatic rings with two nitrogen atoms at opposing positions, are versatile scaffolds in medicinal chemistry, materials science, and agrochemicals due to their electronic properties and capacity for diverse functionalization . The bromine atoms in this compound enhance its reactivity, making it a valuable intermediate in cross-coupling reactions (e.g., Suzuki-Miyaura) and nucleophilic substitutions.

Properties

Molecular Formula

C5H4Br2N2

Molecular Weight

251.91 g/mol

IUPAC Name

2-bromo-6-(bromomethyl)pyrazine

InChI

InChI=1S/C5H4Br2N2/c6-1-4-2-8-3-5(7)9-4/h2-3H,1H2

InChI Key

GNPFTXNMMIUSEI-UHFFFAOYSA-N

Canonical SMILES

C1=C(N=C(C=N1)Br)CBr

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Pyrazine Derivatives

Table 1: Key Pyrazine Derivatives and Their Properties

Compound Name Substituents Molecular Weight (g/mol) Key Properties/Applications Reference
2-Bromo-6-(bromomethyl)pyrazine 2-Br, 6-(BrCH2) ~265.9 Cross-coupling precursor; alkylating agent -
6-Bromo-2-(4-chlorophenyl)imidazo[1,2-a]pyrazine Imidazo-fused ring, 4-Cl-C6H4 substituent ~338.6 Pharmacological intermediates (e.g., kinase inhibitors)
Methyl 3-bromo-6-methylpyrazine-2-carboxylate 3-Br, 6-CH3, 2-COOCH3 ~245.1 Agrochemical synthesis; flavor/fragrance intermediate
6-Bromo-N2-methylpyrazine-2,3-diamine 6-Br, 2-NHCH3, 3-NH2 ~217.1 Antimycobacterial/antifungal agent precursor
Acene-type pyrazine molecular ribbons Multiple fused pyrazine units >500 n-Type semiconductors; OLED materials

Key Research Findings

  • Halogen Bonding : Pyrazine bromine atoms participate in halogen bonding with protein targets, as seen in co-crystallized ligands (e.g., kinase inhibitors) .
  • Thermal Stability: Brominated pyrazines generally exhibit higher thermal stability than amino- or hydroxy-substituted derivatives, favoring high-temperature reactions .

Preparation Methods

Procedure and Reaction Parameters

A protocol for methyl 5-(bromomethyl)pyrazine-2-carboxylate synthesis employed bromine (1.1 equiv) in acetic acid at 80°C for 45 minutes, yielding 40%. Adapting this to 2-bromo-6-methylpyrazine would involve:

  • Solvent : Acetic acid acts as both solvent and acid catalyst.

  • Temperature : 80°C enhances electrophilic substitution kinetics.

  • Workup : Saturated sodium bicarbonate neutralizes excess acid, followed by ethyl acetate extraction.

Comparative Analysis with Radical Bromination

ParameterRadical Bromination (NBS/AIBN)Electrophilic Bromination (Br₂/AcOH)
Yield 32.9%40%
Reaction Time 20 hours45 minutes
Byproducts Succinimide, dibrominatedAcetic acid adducts
Substrate Tolerance Tolerates electron-withdrawing groupsLimited by ring activation

Electrophilic bromination is faster but less selective, risking over-bromination. Radical methods provide better regiocontrol for benzylic positions.

Alternative Bromination Strategies

Use of Brominating Agents in Different Solvents

Hydrobromic acid (HBr) with hydrogen peroxide (H₂O₂) offers a greener alternative, as demonstrated in 2-bromo-6-fluorobenzaldehyde synthesis. For pyrazines, HBr/H₂O₂ in dichloromethane at 25°C could brominate methyl groups, though yields remain unverified for this substrate.

Role of Catalysts and Initiators

Lewis acids like FeBr₃ may enhance electrophilic bromination efficacy but risk ring bromination. Radical initiators like dibenzoyl peroxide (BPO) could substitute AIBN, though no data exists for pyrazine systems .

Q & A

Q. What are the common synthetic routes for preparing 2-bromo-6-(bromomethyl)pyrazine, and how do reaction conditions influence yield?

The synthesis typically involves radical bromination of a methyl-substituted pyrazine precursor using N-bromosuccinimide (NBS) under reflux in carbon tetrachloride (CCl₄) with UV irradiation. For example, 2,3,5,6-tetrakis(bromomethyl)pyrazine is synthesized by brominating 2,3,5,6-tetramethylpyrazine with excess NBS (molar ratio ~3:1) under reflux for 5 hours, yielding ~8% after purification . Key factors affecting yield include stoichiometric control of NBS, reaction time, and post-synthetic purification (e.g., recrystallization in diethyl ether).

Q. How can X-ray crystallography be utilized to resolve the structural ambiguities of brominated pyrazine derivatives?

Single-crystal X-ray diffraction (SC-XRD) is critical for resolving substituent positions and non-covalent interactions. For instance, the crystal structure of 2,3,5,6-tetrakis(bromomethyl)pyrazine (space group P4₁2₁2) revealed two distinct molecules (A and B) in the asymmetric unit, with Br···Br interactions (3.524–3.548 Å) and C–H···Br hydrogen bonds stabilizing the lattice . Refinement using SHELXL2013 and validation with Mercury software ensure accuracy in bond lengths/angles .

Q. Which spectroscopic techniques are most effective for characterizing brominated pyrazine intermediates?

  • ¹H/¹³C NMR : Identifies substituent positions via coupling patterns (e.g., singlet for equivalent methylene protons in 2,3,5,6-tetrakis(bromomethyl)pyrazine at δ 4.69 ppm) .
  • IR Spectroscopy : Detects functional groups (e.g., nitrile stretching at ~2225 cm⁻¹ in pyrazine-grafted nanodiamonds) .
  • Mass Spectrometry (EI-MS) : Confirms molecular ion peaks (e.g., m/z 452 [M⁺] for brominated pyrazines) .

Q. What are the typical reaction mechanisms involving this compound in nucleophilic substitution reactions?

The bromine atoms act as leaving groups in SN₂ reactions. For example, in the synthesis of pyrazine-based coordination polymers, bromomethyl groups undergo nucleophilic displacement by thiols or amines under basic conditions. Computational studies (e.g., MCTDH wave packet propagation) model transition states and reaction pathways, highlighting steric effects from the pyrazine backbone .

Q. How does the electronic structure of brominated pyrazines influence their reactivity in cross-coupling reactions?

Bromine’s electronegativity deactivates the pyrazine ring, directing cross-coupling (e.g., Suzuki-Miyaura) to specific positions. For instance, in graphite-conjugated pyrazines (GCPs), electron-withdrawing bromine substituents enhance electrophilicity, increasing catalytic activity for oxygen reduction by ~70-fold . DFT calculations can predict charge distribution and regioselectivity .

Advanced Research Questions

Q. How can researchers optimize radical bromination conditions to minimize byproducts in pyrazine derivatives?

  • Radical Initiators : Use AIBN (azobisisobutyronitrile) at 1–2 mol% to control radical chain propagation .
  • Solvent Effects : Non-polar solvents (e.g., CCl₄) favor bromine radical stability.
  • Temperature/Time : Reflux (~80°C) for 5–8 hours balances conversion and side reactions (e.g., over-bromination) .
  • Post-Reaction Workup : Multi-step purification (e.g., silica chromatography, recrystallization) isolates the target compound .

Q. How should analytical contradictions in quantifying functionalized pyrazine derivatives be resolved?

In nanodiamond-pyrazine hybrids, combustion analysis overestimated nitrogen content (1.56 mmol/g) due to incomplete combustion, while thermogravimetry (TGA) and wet-chemical assays (e.g., Kaiser test) confirmed 0.61 mmol/g . Cross-validation with multiple techniques (e.g., XPS, elemental microanalysis) is recommended to resolve discrepancies.

Q. What computational strategies are suitable for modeling the photophysical properties of brominated pyrazines?

  • Multiconfiguration Time-Dependent Hartree (MCTDH) : Simulates vibronic coupling in excited states (e.g., S₁/S₂ transitions in pyrazine) .
  • DFT/TD-DFT : Predicts absorption spectra and non-radiative decay pathways. For example, pyrazine’s S₂→S₁ internal conversion occurs via conical intersections involving ring distortion .

Q. How can brominated pyrazines be engineered into functional materials (e.g., coordination polymers or electrocatalysts)?

  • Coordination Polymers : The bromomethyl groups in 2,3,5,6-tetrakis(bromomethyl)pyrazine act as bridging ligands for transition metals (e.g., Zn, Mn), forming 1D/2D networks stabilized by Br···Br and C–H···Br interactions .
  • Electrocatalysts : Pyrazine’s π-conjugated backbone enhances charge transfer in GCPs, with bromine tuning redox potentials for oxygen reduction reactions (ORR) .

Q. What strategies mitigate challenges in crystallizing highly brominated pyrazines for structural studies?

  • Solvent Selection : Low-polarity solvents (e.g., diethyl ether) slow crystallization, improving crystal quality .
  • Additives : Co-crystallizing agents (e.g., crown ethers) template molecular packing.
  • Temperature Gradients : Gradual cooling (e.g., 278 K to room temperature) reduces disorder .

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